molecular formula C12H22N2O B3009269 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one CAS No. 1378610-20-8

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

Cat. No. B3009269
M. Wt: 210.321
InChI Key: OMCWCBMFFNCSGO-UHFFFAOYSA-N
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Description

The compound 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a derivative within the class of arylpiperazine compounds. Arylpiperazines are known for their pharmacological properties, particularly in the realm of central nervous system (CNS) disorders. They often serve as ligands for various neurotransmitter receptors and transporters, which makes them valuable in the design of therapeutic agents.

Synthesis Analysis

The synthesis of related arylpiperazine derivatives has been reported in the literature. For instance, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives were designed and synthesized with the aim of creating new antidepressants. These compounds were synthesized by coupling structural moieties related to the inhibition of serotonin reuptake to arylpiperazines, which are typical ligands for the 5-HT1A receptor . Another synthesis approach involved the preparation of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole through a reduction process using Pd/C in a hydrogen atmosphere . Additionally, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was achieved by a two-step process involving the preparation of an intermediate epoxy compound followed by epoxy cleavage with phenylpiperazine .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives can be complex, and X-ray crystallography is often used to determine the conformation of the molecule. For example, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to confirm the predicted structure from chemical and spectral analysis. The benzimidazole ring system was found to be nearly planar, and the piperazine ring showed no significant distortion from a perfect chair conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of arylpiperazine derivatives typically include steps such as coupling reactions, reductions, and cleavage of epoxides. These reactions are carefully designed to introduce the desired functional groups and to build the complex molecular architecture characteristic of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as receptor affinity and activity, are particularly important for these compounds due to their potential therapeutic applications. For example, some derivatives have shown high affinity for the 5-HT transporter and 5-HT1A receptors, which are important targets for antidepressant action . The synthesis methods and the resulting physical and chemical properties are tailored to enhance the desired biological activities of these compounds.

Scientific Research Applications

Anticonvulsant Activity

Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, featuring structures similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, has demonstrated potential anticonvulsant properties. These compounds, by combining chemical fragments of established antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models, indicating their promise as new antiepileptic agents with high protective indexes and safety profiles superior to some clinically relevant drugs (Kamiński et al., 2015).

Biodistribution Studies for Anti-Chagas Treatment

A study involving amide-containing thiazoles related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one demonstrated their potential as drugs for treating Chagas disease. A BODIPY-fluorophore-based probe was developed for in vivo biodistribution studies, offering insights into administration routes and regimens for treating Chagas disease with these compounds (Rodríguez et al., 2017).

Xanthine Oxidase Inhibition and Anti-inflammatory Effects

Cyclodidepsipeptides, structurally related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. These compounds offer a promising approach for treating gout and other conditions associated with excessive uric acid production or inflammation, demonstrating excellent inhibitory effects and potential therapeutic benefits (Šmelcerović et al., 2013).

Dual Action in Antidepressant Activity

Research on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, closely related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, showed significant potential in treating depression. These compounds exhibit dual pharmacological profiles by inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, suggesting a rapid and pronounced enhancement in serotoninergic neurotransmission for effective depression treatment (Martínez-Esparza et al., 2001).

HIV-1 Attachment Inhibition

A study on 4-fluoro-6-azaindole derivatives, structurally akin to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, found these compounds to be potent HIV-1 attachment inhibitors. They target the viral envelope protein gp120, providing a new avenue for HIV treatment with improved pharmacokinetic properties (Regueiro-Ren et al., 2013).

Safety And Hazards

The safety and hazards of “1-(4-Cyclopentylpiperazin-1-yl)propan-1-one” are not well-documented. As with all chemicals, it should be handled with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWCBMFFNCSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopentylpiperazin-1-yl)propan-1-one

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